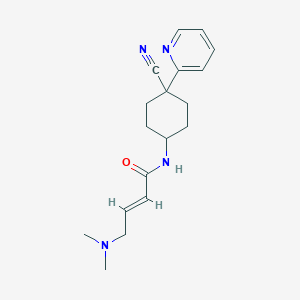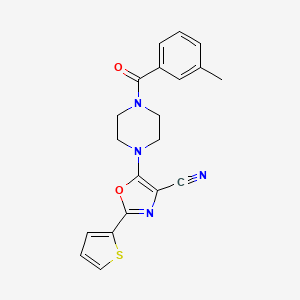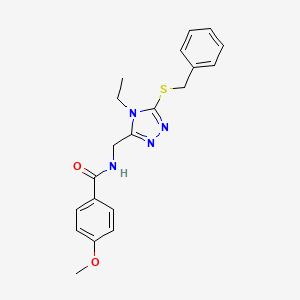![molecular formula C27H32N8O5S4 B2389402 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 392681-60-6](/img/structure/B2389402.png)
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C27H32N8O5S4 and its molecular weight is 676.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Properties
One of the primary applications of 4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide and its derivatives is in antimicrobial and antifungal activities. Research indicates that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria. Additionally, they have shown effectiveness against the fungus Candida albicans, which suggests their potential use in treating infections caused by these pathogens. A study identified a compound with high antimicrobial activity for further investigation (Sych et al., 2019).
Photophysical Properties
These compounds have also been studied for their photophysical properties. Specifically, they have been found to exhibit fluorescent properties, emitting in the blue and green regions. This indicates potential applications in fields like fluorescence microscopy or as markers in biological research (Padalkar et al., 2015).
Application in Photodynamic Therapy
Further applications include the use in photodynamic therapy, particularly for cancer treatment. The derivatives have shown good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for Type II mechanisms in photodynamic therapy, indicating the potential of these compounds in medical applications targeting cancer cells (Pişkin et al., 2020).
Antimicrobial Agents Synthesis
The synthesis of these compounds has been focused on creating effective antimicrobial agents. Studies have explored the process of obtaining these compounds through various chemical reactions and have assessed their effectiveness against a range of bacterial and fungal strains, further emphasizing their antimicrobial potential (Sah et al., 2014).
Nematocidal Activity
Some derivatives of this compound have shown promising nematocidal activity, indicating their potential use in agricultural settings for pest control. Specific compounds have demonstrated significant mortality rates against certain nematode species, suggesting their effectiveness in this area (Liu et al., 2022).
properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N8O5S4/c1-5-34(6-2)44(38,39)19-14-12-18(13-15-19)24(37)28-16-22-30-32-26(35(22)20-10-8-9-11-21(20)40-4)42-17-23(36)29-25-31-33-27(43-25)41-7-3/h8-15H,5-7,16-17H2,1-4H3,(H,28,37)(H,29,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVYWAYLQLIMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NN=C(S4)SCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N8O5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

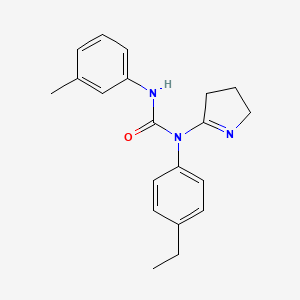
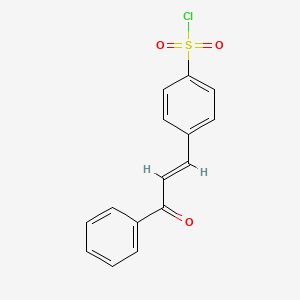
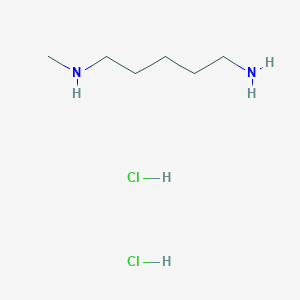
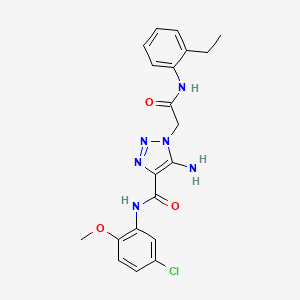


![methyl 2-{[(E)-(1,3,4-thiadiazol-2-ylamino)methylidene]amino}-3-thiophenecarboxylate](/img/structure/B2389327.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2389328.png)
![1-[1-(2-Bromo-5-methoxybenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2389329.png)
